5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate
Overview
Description
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxazole ring fused with a benzenecarboxylate group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate typically involves multiple steps. One common method includes the following steps:
Oxidation Reaction: The initial step involves the oxidation of a precursor compound to form a hydroxy ketone intermediate.
Isomerization Reaction: Under basic conditions, the hydroxy ketone undergoes isomerization to form an indanone compound.
Substitution Reaction: The indanone compound is then reacted with a chloroalkane to produce the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar in structure but with different functional groups.
5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene: Contains an indole moiety instead of a benzoxazole ring.
Uniqueness
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate is unique due to its specific ring structure and the presence of both chloro and oxo functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications.
Biological Activity
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate (CAS Number: 1228182-74-8) is a chemical compound notable for its unique structural features and potential biological activities. This compound belongs to the benzoxazole family, which has been extensively studied for various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a benzoxazole ring fused with a benzenecarboxylate group. Its molecular formula is , and it has a melting point in the range of 218 - 220 °C . The presence of both chloro and oxo functional groups contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds within the benzoxazole family exhibit a range of biological activities. The specific biological activities of this compound include:
1. Antimicrobial Activity
- Studies have shown that derivatives of benzoxazole can possess antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) for these compounds suggest selective activity against certain pathogens .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | Bacillus subtilis | 25 |
Compound B | Escherichia coli | 50 |
5-Chloro... | Bacillus subtilis | TBD |
2. Anticancer Activity
- Research has demonstrated that benzoxazole derivatives exhibit cytotoxic effects on various cancer cell lines. The compound has shown potential against breast cancer cells (e.g., MCF-7), lung cancer cells (A549), and others . A structure–activity relationship (SAR) analysis indicates that modifications to the benzoxazole ring can enhance or diminish cytotoxicity.
Table 2: Cytotoxicity of Benzoxazole Derivatives on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 15 |
Compound B | A549 | 20 |
5-Chloro... | MCF-7 | TBD |
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The precise pathways remain to be fully elucidated; however, preliminary studies suggest that these compounds may inhibit certain biochemical processes critical for microbial growth and cancer cell proliferation .
Case Studies
Several studies have highlighted the biological potential of benzoxazole derivatives:
- Antimicrobial Screening : A study investigated a series of benzoxazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. It was found that select compounds exhibited significant activity against Bacillus subtilis, suggesting potential for development as antimicrobial agents .
- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. The findings indicated that certain modifications could lead to enhanced anticancer activity, making them candidates for further development in cancer therapeutics .
Properties
IUPAC Name |
(5-chloro-2-oxo-3H-1,3-benzoxazol-7-yl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO4/c15-9-6-10-12(20-14(18)16-10)11(7-9)19-13(17)8-4-2-1-3-5-8/h1-7H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRIJFCOWABWHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC3=C2OC(=O)N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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